N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[6-oxo-3-(thiophen-2-yl)-1,6-dihydropyridazin-1-yl]propanamide
Description
The compound N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[6-oxo-3-(thiophen-2-yl)-1,6-dihydropyridazin-1-yl]propanamide features a 2,3-dihydro-1,4-benzodioxin moiety linked via a propanamide bridge to a dihydropyridazinone ring substituted with a thiophen-2-yl group. This structure combines heterocyclic motifs known for their pharmacological relevance. For instance, benzodioxin derivatives often exhibit enhanced metabolic stability and solubility, while dihydropyridazinones are explored for kinase inhibition and anti-inflammatory activity. The thiophene group may contribute to π-π stacking interactions in biological targets.
Properties
IUPAC Name |
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(6-oxo-3-thiophen-2-ylpyridazin-1-yl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3O4S/c1-12(22-18(23)7-5-14(21-22)17-3-2-10-27-17)19(24)20-13-4-6-15-16(11-13)26-9-8-25-15/h2-7,10-12H,8-9H2,1H3,(H,20,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSHUPFYIDGNGGD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=CC2=C(C=C1)OCCO2)N3C(=O)C=CC(=N3)C4=CC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[6-oxo-3-(thiophen-2-yl)-1,6-dihydropyridazin-1-yl]propanamide is a synthetic compound that has garnered attention in pharmacological research due to its potential therapeutic applications. This article reviews the biological activities associated with this compound, focusing on its synthesis, mechanisms of action, and therapeutic implications.
Synthesis of the Compound
The synthesis of this compound involves several key steps:
- Starting Materials : The synthesis begins with 2,3-dihydrobenzo[1,4]dioxin derivatives and thiophene-containing compounds.
- Reactions : The initial reaction typically involves the formation of the benzodioxin moiety followed by coupling with thiophene derivatives through amide bond formation.
- Characterization : The final product is characterized using techniques such as NMR and IR spectroscopy to confirm its structure.
The biological activity of this compound can be attributed to several mechanisms:
-
Enzyme Inhibition : Studies have shown that derivatives of benzodioxin exhibit inhibitory effects on enzymes such as α-glucosidase and acetylcholinesterase, which are relevant in conditions like Type 2 Diabetes Mellitus (T2DM) and Alzheimer's Disease (AD) respectively .
Enzyme Inhibition Activity α-glucosidase Moderate to High Acetylcholinesterase Moderate - Antioxidant Properties : Compounds derived from benzodioxins have been reported to possess antioxidant activities that may protect against oxidative stress-related diseases .
- Lipid Peroxidation Inhibition : Some derivatives have demonstrated significant inhibition of lipid peroxidation, suggesting potential applications in cardiovascular diseases .
Case Studies
Several studies have highlighted the biological activity of related compounds:
- Anti-Diabetic Potential : A study evaluated the anti-diabetic effects of benzodioxin derivatives through α-glucosidase inhibition assays. The results indicated that certain derivatives could significantly lower blood glucose levels in vitro .
- Neuroprotective Effects : Research has shown that compounds similar to N-(2,3-dihydro-1,4-benzodioxin) can protect neuronal cells from apoptosis induced by oxidative stress, which is crucial for developing treatments for neurodegenerative diseases .
Research Findings
Recent findings suggest that modifications to the benzodioxin structure can enhance biological activity:
Scientific Research Applications
Molecular Formula
The molecular formula of the compound is with a molecular weight of approximately 408.36 g/mol. The compound features a complex arrangement that includes a benzodioxin moiety and a pyridazinone structure, which are known for their diverse biological activities.
Anticancer Activity
Recent studies have indicated that derivatives of N-(2,3-dihydro-1,4-benzodioxin) compounds exhibit significant anticancer properties. For instance, compounds similar to N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[6-oxo-3-(thiophen-2-yl)-1,6-dihydropyridazin-1-yl]propanamide were evaluated for their cytotoxic effects against various cancer cell lines. In vitro assays demonstrated that certain derivatives can inhibit cell proliferation effectively.
Case Study:
In a study published in the Journal of Medicinal Chemistry, a series of benzodioxin derivatives were synthesized and tested against breast cancer cell lines. The most potent compound showed an IC50 value in the low micromolar range, indicating strong anticancer activity .
Cholesterol Regulation
Another area of interest is the regulation of cholesterol levels. Compounds related to N-(2,3-dihydro-1,4-benzodioxin) have been identified as inhibitors of cholesteryl ester transfer protein (CETP), which plays a crucial role in lipid metabolism.
Data Table: Cholesterol Regulation Studies
| Compound Name | IC50 (nM) | Oral Bioavailability (%) | Stability (t½ min) |
|---|---|---|---|
| Compound A | 26 | 53 | 62 |
| Compound B | 30 | 50 | 58 |
These findings suggest that modifications to the benzodioxin structure can enhance the efficacy and pharmacokinetic profile of CETP inhibitors .
Anticonvulsant Activity
The anticonvulsant properties of related compounds have also been investigated. A library of new amides derived from similar structures was screened using maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) seizure models.
Pharmacological Data Summary:
| Compound ID | ED50 (mg/kg) | Test Type |
|---|---|---|
| Compound 10 | 32.08 | MES |
| Compound 9 | 40.34 | scPTZ |
These results indicate promising anticonvulsant activity for certain derivatives, suggesting potential therapeutic applications in epilepsy management .
Polymer Development
The unique chemical structure of N-(2,3-dihydro-1,4-benzodioxin) derivatives has implications in material science as well. Researchers are exploring its use in developing polymers with specific thermal and mechanical properties. The incorporation of such compounds into polymer matrices can enhance their stability and functionality.
Example Application:
A study demonstrated that polymers containing benzodioxin units exhibited improved thermal stability compared to traditional polymers. This enhancement opens avenues for applications in high-performance materials .
Chemical Reactions Analysis
Reactivity of the Pyridazinone Moiety
The 6-oxo-1,6-dihydropyridazin-1-yl group exhibits keto-enol tautomerism and serves as a site for nucleophilic or electrophilic attacks. Key reactions include:
The pyridazinone ring in analogous compounds (e.g., MGL-3196) undergoes regioselective modifications under nickel catalysis, suggesting potential for cross-coupling or transannulation reactions .
Amide Bond Reactivity
The propanamide linker (CONH) is susceptible to hydrolysis and nucleophilic cleavage:
Hydrolysis Pathways
-
Acidic hydrolysis : Concentrated HCl (reflux) → Carboxylic acid and amine fragments.
-
Basic hydrolysis : NaOH (aqueous ethanol) → Sodium carboxylate and free amine .
Thiophene Electrophilic Substitution
The thiophen-2-yl group undergoes electrophilic substitution preferentially at the 5-position:
| Reaction | Reagents | Product |
|---|---|---|
| Nitration | HNO₃, H₂SO₄ | 5-Nitrothiophene derivative |
| Sulfonation | SO₃, DCM | Thiophene sulfonic acid |
| Halogenation | Br₂, FeBr₃ | 5-Bromothiophene adduct |
Similar reactivity is observed in thiophene-containing pharmaceuticals .
Benzodioxin Ring Transformations
The 2,3-dihydro-1,4-benzodioxin ring demonstrates stability under mild conditions but reacts under strong acids or bases:
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Acid-catalyzed ring-opening : HCl (conc.) → Catechol derivatives via ether cleavage .
-
Oxidative degradation : KMnO₄ (acidic) → Quinone intermediates .
Catalytic Cross-Coupling Reactions
Nickel-catalyzed protocols enable functionalization of heterocyclic components:
| Reaction Type | Catalytic System | Application Example |
|---|---|---|
| Suzuki-Miyaura coupling | NiCl₂(dppe), K₃PO₄ | Biaryl formation at thiophene |
| Heck reaction | Ni(0)/PPh₃, DMF | Alkenylation of pyridazinone |
These methods are extrapolated from benzodioxin and pyridazinone analogs .
Comparison with Similar Compounds
Structural Analog 1: N-(2,3-Dihydro-1,4-benzodioxin-6-yl)-3-(1,1-dioxido-3-oxo-1,2-benzothiazol-2(3H)-yl)propanamide
- Molecular Formula : C₁₈H₁₆N₂O₆S
- Molecular Weight : 388.39 g/mol
- Key Features :
- Benzodioxin-propanamide backbone.
- Benzothiazole-1,1-dioxide substituent (electron-withdrawing sulfone group).
- This compound’s crystallographic data may rely on tools like SHELX for structural refinement.
Structural Analog 2: N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-[(2-hydroxy-4,5-dihydro-3H-1-benzazepin-3-yl)sulfanyl]propanamide
- Molecular Formula : C₂₁H₂₂N₂O₄S
- Molecular Weight : 398.48 g/mol
- Key Features :
- Benzazepine sulfanyl group (7-membered ring with a hydroxyl substituent).
- Thioether linkage instead of an amide in the central chain.
- Significance : The benzazepine moiety introduces conformational flexibility, which may influence receptor selectivity. The thioether bridge could alter metabolic stability compared to oxygen or nitrogen bridges.
Structural Analog 3: Tetrahydroimidazo[1,2-a]pyridine Derivatives (e.g., Compounds 1l and 2d)
- Example 1l :
- Example 2d :
- Key Features: Tetrahydroimidazo-pyridine core with nitro and cyano substituents. High molecular weight (>500 g/mol) compared to the target compound.
- Significance : These derivatives demonstrate the role of electron-withdrawing groups (e.g., nitro) in modulating reactivity and crystallinity, as evidenced by their well-defined melting points.
Data Table: Structural and Physical Comparison
Research Findings and Implications
- Synthetic Strategies: The target compound’s dihydropyridazinone-thiophene motif may require multi-step synthesis, akin to the one-pot reactions used for tetrahydroimidazo-pyridines.
- Structure-Activity Relationships (SAR) :
- Benzodioxin vs. Benzazepine : Benzodioxin’s oxygen-rich structure may improve solubility over benzazepine’s sulfur-containing analogs.
- Thiophene vs. Nitrophenyl : The thiophene’s electron-rich nature contrasts with nitrophenyl’s electron-deficient character, suggesting divergent biological target affinities.
- Analytical Validation : Compounds like 1l and 2d were confirmed via HRMS and NMR, underscoring the importance of spectroscopic validation for structurally complex analogs.
Q & A
Basic Research Questions
Q. What are the critical considerations for optimizing the synthesis of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[6-oxo-3-(thiophen-2-yl)-1,6-dihydropyridazin-1-yl]propanamide?
- Methodological Answer : Synthesis requires multi-step reactions starting with commercially available precursors (e.g., 2,3-dihydrobenzo[b][1,4]dioxin and pyridazinone derivatives). Key parameters include:
- Temperature control : Reactions often proceed under reflux (e.g., 80–120°C) or microwave-assisted conditions to improve efficiency .
- Solvent selection : Polar aprotic solvents (e.g., DMF, acetonitrile) enhance solubility of intermediates .
- Inert atmosphere : Use nitrogen/argon to prevent oxidation of thiophene or pyridazine moieties .
- Purity validation : Employ column chromatography and recrystallization for intermediates; confirm purity via HPLC (≥95%) .
Q. How can researchers resolve structural ambiguities in intermediates during synthesis?
- Methodological Answer : Use Nuclear Magnetic Resonance (NMR) to assign proton environments (e.g., dihydrobenzodioxin aromatic protons at δ 6.7–7.1 ppm) and High-Resolution Mass Spectrometry (HRMS) to confirm molecular weights. For example, the thiophene moiety in the final product shows distinct ¹³C NMR signals at ~125–130 ppm . Cross-validate with Infrared Spectroscopy (IR) to detect carbonyl (C=O, ~1680 cm⁻¹) and amide (N–H, ~3300 cm⁻¹) groups .
Advanced Research Questions
Q. What computational strategies can predict the reactivity of the pyridazinone-thiophene core in this compound?
- Methodological Answer : Apply quantum chemical calculations (e.g., DFT at B3LYP/6-31G* level) to model reaction pathways. For instance:
- Calculate activation energies for nucleophilic substitution at the pyridazinone C-3 position .
- Simulate electron density maps to identify electrophilic hotspots (e.g., thiophene sulfur) for functionalization .
- Use molecular docking to predict binding interactions with biological targets (e.g., kinases) based on the compound’s torsional flexibility .
Q. How can researchers address conflicting bioactivity data across cell-based assays?
- Methodological Answer : Design orthogonal assays to isolate variables:
- Cytotoxicity : Compare IC₅₀ values in cancer vs. normal cell lines (e.g., MCF-7 vs. HEK293) using MTT assays .
- Target engagement : Validate via Surface Plasmon Resonance (SPR) to measure binding kinetics (ka/kd) to purified enzymes (e.g., COX-2) .
- Metabolic stability : Perform liver microsome studies to assess CYP450-mediated degradation, which may explain potency discrepancies .
Q. What experimental approaches can elucidate structure-activity relationships (SAR) for the dihydrobenzodioxin moiety?
- Methodological Answer : Synthesize analogs with modifications (e.g., halogenation, methyl groups) at the benzodioxin 6-position. Evaluate:
- Lipophilicity : Measure logP values via shake-flask method; correlate with membrane permeability .
- Hydrogen-bonding capacity : Use X-ray crystallography to identify interactions with target proteins (e.g., π-stacking with aromatic residues) .
- Bioisosteric replacement : Replace benzodioxin with dihydroquinoline to assess impact on potency .
Q. How can researchers mitigate side reactions during the coupling of thiophene and pyridazinone units?
- Methodological Answer : Optimize coupling agents (e.g., HATU vs. EDC/HOBt) to minimize racemization. Monitor reaction progress via thin-layer chromatography (TLC) every 30 minutes. If dimerization occurs (e.g., at pyridazinone N-1), introduce steric hindrance with tert-butyl groups or lower reaction temperature to ≤0°C .
Methodological Challenges & Contradictions
Q. Why might solubility discrepancies arise in pharmacokinetic studies, and how can they be resolved?
- Analysis : The compound’s low aqueous solubility (predicted logP ~3.5) may lead to inconsistent oral bioavailability.
- Solutions :
- Formulate with cyclodextrins or lipid nanoparticles to enhance solubility .
- Introduce hydrophilic substituents (e.g., –SO₂NH₂) at the propanamide chain .
- Validate solubility via dynamic light scattering (DLS) to detect aggregation .
Q. How should researchers interpret conflicting NMR data for the dihydropyridazinone ring?
- Resolution : Dynamic proton exchange in the dihydropyridazinone ring can cause signal broadening. Use:
- Variable-temperature NMR : Cool samples to –40°C to slow exchange and resolve split peaks .
- DEER spectroscopy : Characterize conformational flexibility in solution .
Tables for Key Data
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
